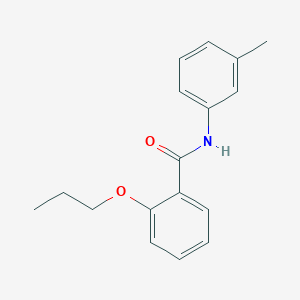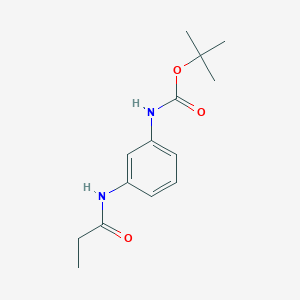![molecular formula C19H22N2O3 B268812 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268812.png)
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPAPA and has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The exact mechanism of action of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for use in various laboratory experiments. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One potential area of research is the use of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the development of new synthetic methods for the compound, which could lead to the production of more potent and effective derivatives. Additionally, the compound could be further studied to better understand its mechanism of action and its potential applications in various laboratory experiments.
合成法
The synthesis of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate. This is then reacted with propylamine to obtain N-propyl-2-methylphenylacetamide, which is further reacted with phosgene to form 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide.
科学的研究の応用
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. The compound has been shown to have potential applications in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-11-20-19(23)15-8-6-9-16(12-15)21-18(22)13-24-17-10-5-4-7-14(17)2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
VAULFQFGUWYJHF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
正規SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)


![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)